molecular formula C16H8F3N3S B4125531 (E)-3-pyridin-3-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

(E)-3-pyridin-3-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

Cat. No.: B4125531
M. Wt: 331.3 g/mol
InChI Key: GZGMBXOAJOBKEU-IZZDOVSWSA-N
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Description

3-(3-Pyridinyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile is a complex organic compound that features a pyridine ring, a benzothiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-pyridin-3-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 3-pyridinecarboxaldehyde with 2-amino-5-(trifluoromethyl)benzothiazole in the presence of a base, followed by the addition of acrylonitrile under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridinyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.

Scientific Research Applications

3-(3-Pyridinyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-pyridin-3-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets (E)-3-pyridin-3-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile apart is its unique combination of a pyridine ring, a benzothiazole ring, and a trifluoromethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-pyridin-3-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N3S/c17-16(18,19)12-3-4-14-13(7-12)22-15(23-14)11(8-20)6-10-2-1-5-21-9-10/h1-7,9H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGMBXOAJOBKEU-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C2=NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/C2=NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-pyridin-3-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile
Reactant of Route 2
(E)-3-pyridin-3-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile
Reactant of Route 3
(E)-3-pyridin-3-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

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